4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 245061-00-1
VCID: VC18086088
InChI: InChI=1S/C12H19NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h1,9H,7-8H2,2-5H3,(H,13,15)
SMILES:
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

CAS No.: 245061-00-1

Cat. No.: VC18086088

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester - 245061-00-1

Specification

CAS No. 245061-00-1
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate
Standard InChI InChI=1S/C12H19NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h1,9H,7-8H2,2-5H3,(H,13,15)
Standard InChI Key HMMGSHTTWMZUPA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC#C)NC(=O)OC(C)(C)C

Introduction

Synthesis and Reaction Pathways

Core Synthesis of 4-Pentynoic Acid Derivatives

The synthesis of 4-pentynoic acid ethyl ester serves as a foundational step for preparing the target compound. A documented method involves:

  • Jones oxidation of a precursor alcohol (e.g., pent-4-yn-1-ol) in acetone at 0–20°C, yielding 4-pentynoic acid with an 82% efficiency .

  • Subsequent esterification with ethanol under acidic or enzymatic conditions to form the ethyl ester .

ParameterValueSource
Oxidation yield (4-pentynoic acid)82%
ΔfH° (gas phase, ester)-233 ± 3 kJ/mol
ΔvapH° (ester)49.0 kJ/mol

Thermochemical and Physical Properties

Thermochemical data for the parent compound, 4-pentynoic acid ethyl ester, provides insights into the Boc-derivative’s behavior:

Enthalpy of Formation

The gas-phase enthalpy of formation (ΔfH°) for 4-pentynoic acid ethyl ester is -233 ± 3 kJ/mol, as determined by combustion calorimetry . The Boc-protected derivative is expected to exhibit a less negative ΔfH° due to the stabilizing effects of the carbamate group.

Phase Change Data

  • Enthalpy of vaporization (ΔvapH°): 49.0 kJ/mol for the ethyl ester .

  • Boiling point: Estimated at 160–165°C for the Boc-derivative, extrapolated from similar esters.

Table 2: Thermochemical Comparison

Property4-Pentynoic Acid Ethyl EsterBoc-Derivative (Est.)
ΔfH° (kJ/mol)-233 ± 3-210 ± 5
ΔvapH° (kJ/mol)49.055–60
Molecular Weight (g/mol)126.15241.28

Applications in Research and Industry

Pharmaceutical Synthesis

The Boc-protected amine enables controlled peptide coupling reactions. For example, this compound could serve as a precursor to:

  • MAGL inhibitors: Analogous to NHS carbamates used in endocannabinoid hydrolase inhibition .

  • Antiviral agents: Alkyne moieties facilitate Huisgen cycloaddition for modular drug design .

Polymer Chemistry

The alkyne group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to create cross-linked polymers with tailored mechanical properties .

Analytical Standards

Used as a reference compound in GC-MS and HPLC to quantify similar esters and carbamates in complex mixtures .

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